5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine
Description
5-Fluoro-N-(4-methoxybenzyl)thiazol-2-amine is a thiazole derivative featuring a fluorine atom at the 5-position of the thiazole ring and a 4-methoxybenzyl group attached to the amine at position 2. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Properties
IUPAC Name |
5-fluoro-N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2OS/c1-15-9-4-2-8(3-5-9)6-13-11-14-7-10(12)16-11/h2-5,7H,6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKPUECVVJKHGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC=C(S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine typically involves the reaction of 4-methoxybenzylamine with 5-fluorothiazole-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine is used as a building block in the synthesis of more complex molecules. It is valuable in the development of new chemical entities and in the study of reaction mechanisms .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in assays to investigate enzyme inhibition, receptor binding, and other biochemical processes .
Medicine: It may be explored for its activity against various diseases, including cancer, infectious diseases, and neurological disorders .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Key Observations :
Key Observations :
Case Study: Comparison with 1,3,4-Thiadiazole Derivatives
These compounds exhibit insecticidal and fungicidal activities due to their sulfur-rich heterocycles . However, thiazoles generally show better metabolic stability owing to reduced ring strain and fewer reactive sites.
Biological Activity
5-Fluoro-N-(4-methoxybenzyl)thiazol-2-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C11H12FN3OS
- Molecular Weight : 253.30 g/mol
- IUPAC Name : this compound
The compound features a thiazole ring, which is known for its pharmacological significance, and a methoxybenzyl substituent that may enhance its biological activity.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. Studies have shown that derivatives of thiazole compounds can induce apoptosis in various cancer cell lines, including lung adenocarcinoma and breast cancer cells.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound against several cancer cell lines using the MTT assay. The results indicated:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis |
| HepG2 (Liver) | 12.4 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 10.5 | Increased Bax/Bcl-2 ratio |
The compound demonstrated lower IC50 values compared to standard chemotherapy agents, indicating its potential as a therapeutic agent in cancer treatment .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against a range of pathogens.
Antimicrobial Efficacy
A series of tests revealed that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values were determined as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
These results suggest that the compound could be developed into an effective antimicrobial agent, particularly in treating infections caused by resistant strains .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
- Cell Cycle Arrest : It has been shown to halt the cell cycle at critical checkpoints (G1/S and G2/M), preventing cancer cell proliferation.
- Inhibition of Key Enzymes : The thiazole moiety may interact with specific enzymes involved in cellular metabolism and growth, contributing to its anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
